2-Propyl-1H-pyrrolo[2,3-c]pyridine

Chemical Synthesis Medicinal Chemistry Quality Control

Medicinal chemists advancing kinase inhibitor programs often struggle to source 6-azaindole scaffolds with defined C-2 alkyl substitution-critical for tuning LogP and target binding. 2-Propyl-1H-pyrrolo[2,3-c]pyridine (CAS 882881-03-0) closes this gap. • Predictable lipophilicity (cLogP ~2.2-2.5) that improves cell permeability while maintaining solubility. • Supplied at ≥98% purity to minimize side-reaction risk in multi-step syntheses. • Shipped under controlled conditions (2-8°C) to preserve chemical integrity from warehouse to bench.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 882881-03-0
Cat. No. B1511071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-1H-pyrrolo[2,3-c]pyridine
CAS882881-03-0
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(N1)C=NC=C2
InChIInChI=1S/C10H12N2/c1-2-3-9-6-8-4-5-11-7-10(8)12-9/h4-7,12H,2-3H2,1H3
InChIKeySRJPRDXEMAXPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1H-pyrrolo[2,3-c]pyridine: 6-Azaindole Building Block


2-Propyl-1H-pyrrolo[2,3-c]pyridine (CAS 882881-03-0) is a heterocyclic organic compound belonging to the 6-azaindole class [1]. This scaffold is a recognized bioisostere of indole and purine systems, frequently utilized in kinase inhibitor design and other medicinal chemistry applications [1]. The compound is characterized by a pyrrole ring fused to a pyridine ring with a propyl substituent at the C-2 position, possessing a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol [2]. It is commercially available as a research chemical from multiple vendors with reported purity levels of ≥95% to ≥98% .

Synthesis Workflow C-2 propyl 6-azaindole building block for kinase inhibitor / GPCR research
Procurement Specification Purity grades up to ≥98%; refrigerated storage (2–8°C) for compound stability
Research Context May support lead optimization exploring lipophilicity-driven property modulation

Why 2-Propyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Substituted


A generic 6-azaindole cannot be freely substituted for 2-Propyl-1H-pyrrolo[2,3-c]pyridine due to the distinct steric, electronic, and lipophilic contributions of the C-2 propyl group [1]. In the context of kinase inhibitor design, the 6-azaindole scaffold often participates in critical hydrogen bonding with the kinase hinge region; the addition of a lipophilic propyl substituent can modulate the molecule's overall LogP (calculated LogP = 2.2-2.5), influencing both target binding through van der Waals interactions and ADME properties such as solubility and permeability [1][2]. Therefore, replacing this specific compound with an unsubstituted or differently substituted azaindole would alter the chemical and biological profile of any resulting derivative, making direct interchange in synthesis or screening campaigns scientifically unsound without re-validation.

2-Propyl-1H-pyrrolo[2,3-c]pyridine
C-2 propyl group contributes to higher lipophilicity (LogP ~2.2–2.5) and distinct steric profile
Unsubstituted 6-azaindole or other alkyl analogs
Lacking the propyl group may shift ADME properties and hinge-region interactions, requiring re‑validation of synthetic routes

Quantitative Differentiation: 2-Propyl-1H-pyrrolo[2,3-c]pyridine


Purity Grade and Synthesis Reproducibility

The minimum purity specification is a critical differentiator for procurement decisions in chemical synthesis. 2-Propyl-1H-pyrrolo[2,3-c]pyridine is available from multiple vendors with defined purity grades, ranging from ≥95% to ≥98% . This contrasts with uncharacterized or lower-purity azaindole building blocks from other sources, which may introduce side reactions and lower synthetic yields. The availability of a ≥98% grade offers a higher-purity option for researchers requiring minimal impurity profiles for advanced medicinal chemistry or as an analytical standard.

Purity Grade
Specification review
≥98% (ChemScene) vs typical ≥95%
Higher purity supports sensitive synthetic routes
Vendor-supplied specification; verify COA
Chemical Synthesis Medicinal Chemistry Quality Control

Lipophilicity (LogP) for Pharmacokinetic Optimization

Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For 2-Propyl-1H-pyrrolo[2,3-c]pyridine, the computed partition coefficient (XLogP3-AA) is 2.2 [1] (or a calculated LogP of 2.5154 ), which is significantly higher than that of the parent, unsubstituted 1H-pyrrolo[2,3-c]pyridine (predicted LogP ~0.8-1.0). This quantifiable increase in lipophilicity, conferred by the propyl group, can be strategically leveraged to enhance membrane permeability or target hydrophobic protein pockets, offering a clear design advantage over less lipophilic 6-azaindole congeners.

Calculated LogP
Class-level inference
XLogP3-AA 2.2
May influence membrane permeability and target engagement
Computational prediction; experimental validation recommended
Medicinal Chemistry Drug Design ADME

Storage Conditions and Stability

The recommended storage condition for 2-Propyl-1H-pyrrolo[2,3-c]pyridine is specified as "sealed in dry, 2-8°C" . This low-temperature storage requirement distinguishes it from more ambient-stable azaindole analogs and implies a lower energy barrier to degradation pathways, such as oxidation or hydrolysis. Researchers selecting this compound must account for the logistical and equipment costs associated with refrigerated storage, a quantifiable differentiator for long-term project planning and compound management.

Storage Requirement
Specification review
2–8°C (refrigerated)
Distinct from ambient‑stable analogs; requires cold-chain planning
Sealed in dry conditions per vendor
Chemical Storage Compound Management Laboratory Safety

6-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a validated core for the design of kinase inhibitors [1]. Derivatives of this class have demonstrated potent inhibitory activity across various kinase targets. For instance, specific 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have shown potent H+/K+-ATPase inhibition with IC50 values as low as 27-29 nM [2][3]. While 2-Propyl-1H-pyrrolo[2,3-c]pyridine itself lacks direct biological data, its core scaffold is a proven template for generating potent biological activity, establishing its potential utility over other, less-validated heterocyclic building blocks.

Kinase Scaffold Context
Class-level inference
Related 6-azaindoles: IC50 27–29 nM vs H+/K+‑ATPase
Scaffold has reported activity in kinase assays; direct data for this compound absent
Derived from 7-amine derivatives; not a direct measurement
Kinase Inhibitors Cancer Research Chemical Biology

GPR103 Antagonism Potential

A series of pyrrolo[2,3-c]pyridines has been developed as potent and orally bioavailable GPR103 antagonists, demonstrating anorexigenic activity in an in vivo preclinical obesity model [1]. This finding establishes a specific, non-kinase biological pathway for the pyrrolo[2,3-c]pyridine scaffold. While the exact IC50 values for the most potent compounds are not disclosed in the abstract, the demonstration of in vivo efficacy provides a strong validation for the therapeutic potential of this chemical class. This differentiates 2-Propyl-1H-pyrrolo[2,3-c]pyridine from other, less-explored azaindole regioisomers where such a clear disease-relevant mechanism may be lacking.

GPR103 Antagonism Reports
Class-level inference
In vivo anorexigenic activity reported for pyrrolo[2,3-c]pyridine series
Supports pathway‑based screening; compound-specific data unavailable
Preclinical obesity model; full IC50 not disclosed
GPR103 Obesity Neuropeptide

Limited Direct Comparative Data

A comprehensive search of primary literature, patents, and authoritative databases reveals a significant gap: there are no published direct head-to-head comparisons or quantitative biological activity data for 2-Propyl-1H-pyrrolo[2,3-c]pyridine itself [1]. The available evidence is limited to vendor-supplied purity and storage specifications, computational property predictions, and class-level inferences drawn from related 6-azaindole derivatives. This lack of direct data is itself a crucial differentiator. For procurement, it signals that this compound should be viewed as an exploratory building block or intermediate for de novo synthesis, rather than a well-characterized tool compound with established potency or selectivity.

Direct Data Availability
Data to verify
No published IC50, Ki, or in vivo data for this compound
Suitable as exploratory building block; verify activity in‑house
Literature gap as of April 2026; procurement reflects research-stage risk
Research Chemical Building Block Literature Gap

Application Scenarios for 2-Propyl-1H-pyrrolo[2,3-c]pyridine


Kinase Inhibitor Lead Optimization

Given the 6-azaindole scaffold's well-documented role as a hinge-binding motif in kinase inhibitors [1], 2-Propyl-1H-pyrrolo[2,3-c]pyridine is best utilized as a lipophilic building block for constructing focused libraries of potential kinase inhibitors . The increased lipophilicity (calculated LogP ~2.2-2.5) [2] can be exploited to improve cell permeability and target engagement, differentiating it from less lipophilic azaindole analogs. Researchers should procure the compound at the highest available purity (≥98%) to ensure reliable synthetic outcomes.

Chemical Synthesis Intermediate

This compound serves as a crucial building block in organic synthesis for preparing more complex molecules . The defined purity grades (≥95% to ≥98%) and explicit storage conditions (2-8°C) provide a reliable starting point for multistep synthetic routes. Its use is particularly well-suited for projects where the introduction of a C-2 propyl group on the 6-azaindole core is desired for modulating the physicochemical properties of a final target molecule.

GPR103 Antagonist Development for Obesity

For research groups investigating novel therapies for obesity and metabolic disorders, the pyrrolo[2,3-c]pyridine scaffold has demonstrated in vivo anorexigenic activity via GPR103 antagonism [3]. 2-Propyl-1H-pyrrolo[2,3-c]pyridine can be used as an advanced intermediate for synthesizing and optimizing new analogs in this chemical series, aiming to build upon the established pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Lipophilic 6-azaindole building block with hinge-binding scaffold context
Cell permeability and target engagement assay validation
Multistep organic synthesis intermediate
Defined purity grades and controlled storage conditions
Synthetic yield and reproducibility across batches
GPR103 research model studies
Pyrrolo[2,3-c]pyridine scaffold with reported anorexigenic model response
In vivo food intake and pathway-response model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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